![molecular formula C20H18F2N2O2 B2927400 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide CAS No. 899983-13-2](/img/structure/B2927400.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide” is a chemical compound with the molecular formula C17H20N2O2 . It has a molecular weight of 284.35 g/mol . The compound is also known by its synonyms, which include 941960-40-3, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide, and F2769-0090 .
Molecular Structure Analysis
The compound’s IUPAC name is "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide" . Its InChI code is "InChI=1S/C17H20N2O2/c20-16(11-3-4-11)18-14-7-8-15-13(10-14)2-1-9-19(15)17(21)12-5-6-12/h7-8,10-12H,1-6,9H2,(H,18,20)" . The Canonical SMILES representation is "C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)C(=O)C4CC4" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 284.35 g/mol . It has a computed XLogP3-AA value of 1.8 , indicating its lipophilicity. The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 284.152477885 g/mol . The topological polar surface area is 49.4 Ų , and it has a heavy atom count of 21 .科学的研究の応用
Organic Synthesis and Chemical Reactions
Organic synthesis and chemical reactions involving cyclopropane and quinoline derivatives have been a subject of extensive research. The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process highlights the versatility of these compounds in constructing complex molecular architectures (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002). Additionally, the Yb(OTf)3-mediated annulation of cyclopropane-1,1-dicarbonitriles with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines further demonstrates the potential for creating diverse heterocyclic compounds with significant chemical properties (Wan, Wang, Wu, Gan, & Wang, 2021).
Pharmacological Applications
Research into the psycho- and neurotropic profiling of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo has uncovered substances with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential applications in developing new psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017). This research underlines the therapeutic potential of quinoline derivatives in addressing various neurological and psychological conditions.
Photodynamic Therapy (PDT)
The exploration of Re(I) organometallic compounds, including N,N-bis(quinolinoyl) Re(I) tricarbonyl complex derivatives, in photodynamic therapy (PDT) for cancer treatment has shown promising results. These compounds have demonstrated excellent singlet oxygen generation capabilities in a lipophilic environment, highlighting their potential as PDT photosensitizers. The conjugation of these compounds with peptides has shown enhanced cellular uptake and specificity, increasing their cytotoxicity upon light irradiation and indicating their suitability for targeted cancer therapy (Leonidova, Pierroz, Rubbiani, Heier, Ferrari, & Gasser, 2014).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O2/c21-15-4-1-5-16(22)18(15)19(25)23-14-8-9-17-13(11-14)3-2-10-24(17)20(26)12-6-7-12/h1,4-5,8-9,11-12H,2-3,6-7,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNALYKUGTICEOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)

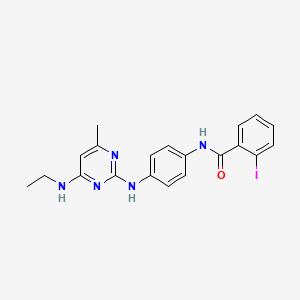
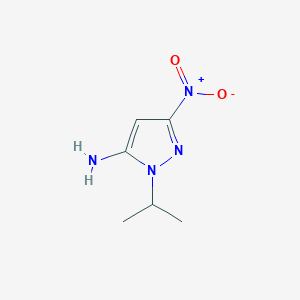
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
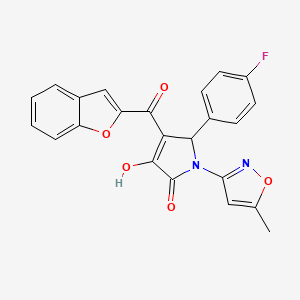
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
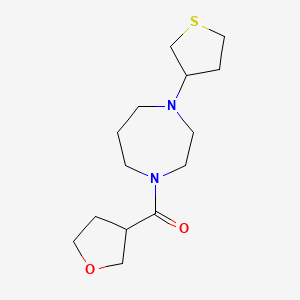
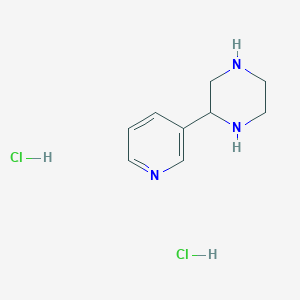
![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

